molecular formula C16H14N4O2 B2821839 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034300-95-1

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2821839
CAS No.: 2034300-95-1
M. Wt: 294.314
InChI Key: MJZYXZOHDOQKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a furan-2-yl group and a methylacetamide side chain linked to a pyridin-3-yl moiety.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(9-12-3-1-5-17-10-12)20-11-13-16(19-7-6-18-13)14-4-2-8-22-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYXZOHDOQKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, with the CAS number 2034236-81-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, with a molecular weight of 294.31 g/mol. The compound contains a furan ring, a pyrazine moiety, and a pyridine structure, which contribute to its biological activities.

PropertyValue
CAS Number2034236-81-0
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
PurityTypically 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF7 (breast cancer), SF268 (glioblastoma), and NCI-H460 (lung cancer) cell lines, with IC50 values ranging from 3.79 µM to 42.30 µM .

Case Study:
In a study assessing the compound's effects on MCF7 cells, it was found that treatment led to apoptosis and cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of similar structures exhibit activity against various viral strains. For example, modifications in the furan or pyrazine rings can enhance antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Antimicrobial Properties

This compound has shown promising results against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of the pyrazine and pyridine rings is believed to play a crucial role in its antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in drug metabolism and detoxification processes, enhancing its therapeutic efficacy .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerMCF73.79 µM
AnticancerSF26812.50 µM
AnticancerNCI-H46042.30 µM
AntiviralVarious viral strainsVariable
AntimicrobialResistant bacterial strainsEffective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Acetamide Motifs

Key Compounds:
  • 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ): Exhibits strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
  • N-(Pyridin-3-yl)acetamide (Py3A) : A simpler analog with demonstrated intermolecular interactions in crystal structures, often used as a reference for hydrogen-bonding studies .
Comparison:

The target compound shares the pyridin-3-yl-acetamide backbone with 5RGZ and Py3A. Py3A lacks the extended heteroaromatic system, resulting in simpler intermolecular interactions .

Furan-Containing Acetamides

Key Compounds:
  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide: Synthesized via alkylation of α-chloroacetamides, this compound shows anti-exudative activity in preclinical models .
  • N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide : Features a pyrazine-furan-acetamide scaffold but substitutes pyridin-3-yl with benzyl and phenyl groups, reducing polarity .
Comparison:

The furan moiety in the target compound likely enhances electron-rich interactions, similar to the triazole-furan derivative in . However, the pyridin-3-yl group may improve solubility compared to the benzyl-phenyl substitution in .

Pyrazine-Based Derivatives

Key Compounds:
  • N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide: A pyrazine-acetamide with demonstrated antibacterial activity, featuring an aminopyridine substituent .
  • F-DPA and DPA-714 : Pyrazolo[1,5-a]pyrimidine acetamides used in radiolabeling for imaging applications .
Comparison:

The target compound’s pyrazine core aligns with but lacks the oxo and phenylethylamino groups, which are critical for antibacterial activity.

Binding Affinity and Pharmacological Potential

Conversely, the pyrazine core could introduce novel binding modes compared to simpler pyridine derivatives .

Q & A

Basic: What are the optimal synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Formation of intermediates : Reacting furan-2-yl derivatives with pyrazine precursors under alkaline conditions to generate the pyrazinylmethyl scaffold.

Acetamide coupling : Introducing the pyridin-3-yl acetamide moiety via condensation with cyanoacetic acid or chloroacetyl chloride, using condensing agents like DCC (dicyclohexylcarbodiimide) .

Purification : Techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensure high purity.
Key parameters include temperature control (60–80°C for condensation), solvent selection (DMF for polar intermediates), and catalyst optimization (e.g., triethylamine for deprotonation) .

Advanced: How can computational modeling predict the bioactivity and target interactions of this compound?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to simulate binding affinity with receptors (e.g., kinase domains or GPCRs). Parameterize the pyridin-3-yl and furan-2-yl groups for π-π stacking and hydrogen-bond interactions .

QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. Validate models using leave-one-out cross-validation .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .

Data Contradiction: How can researchers resolve discrepancies in reported yields for its synthesis?

Methodological Answer:
Discrepancies often arise from:

Reagent purity : Impure pyrazine precursors (e.g., 3-(furan-2-yl)pyrazine) may reduce yields. Use HPLC to verify starting material purity (>98%) .

Catalyst efficiency : Compare iron powder vs. Pd/C for nitro-group reductions; Pd/C offers higher reproducibility (85% vs. 70% yield) but requires inert conditions .

Reaction monitoring : Employ in-situ FTIR or TLC to track intermediate formation. Adjust reaction times (e.g., 12–24 hours for condensation) based on real-time data .

Biological Activity: What in vitro assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

Anticancer assays :

  • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ determination) with cisplatin as a positive control .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Anti-inflammatory screening :

  • COX-2 inhibition : Measure prostaglandin E₂ levels in LPS-induced macrophages via ELISA .

Antimicrobial testing :

  • Microdilution assay : Determine MIC against S. aureus and E. coli (CLSI guidelines) .

Structural Analysis: Which spectroscopic methods confirm the compound’s structure and purity?

Methodological Answer:

¹H/¹³C NMR : Identify pyrazine (δ 8.5–9.0 ppm) and pyridine (δ 7.5–8.5 ppm) protons. Acetamide carbonyl resonates at δ 168–170 ppm in ¹³C NMR .

HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z: ~350 (exact mass varies by substituents) .

PXRD : Compare experimental diffraction patterns with simulated data (Mercury software) to verify crystallinity .

Advanced: How to design SAR studies for optimizing its pharmacokinetic properties?

Methodological Answer:

Backbone modifications : Synthesize analogs with:

  • Pyridine replacements : Substitute pyridin-3-yl with isonicotinamide to assess solubility changes .
  • Furan ring variations : Introduce thiophene or pyrrole to study π-electron effects on bioavailability .

ADMET profiling :

  • Permeability : Caco-2 cell monolayer assay (target Papp >1×10⁻⁶ cm/s).
  • Metabolic stability : Incubate with human liver microsomes (t₁/₂ >30 min preferred) .

Data Contradiction: How to address conflicting reports on its stability under acidic conditions?

Methodological Answer:

pH-dependent stability studies :

  • Prepare buffers (pH 1–7.4) and incubate the compound at 37°C. Monitor degradation via UPLC at 0, 6, 24 hours .

Degradation products : Identify by LC-MS/MS. Pyrazine ring hydrolysis is a common pathway under pH <3 .

Stabilization strategies : Use enteric coatings (Eudragit®) or co-crystallization with succinic acid to enhance gastric stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.